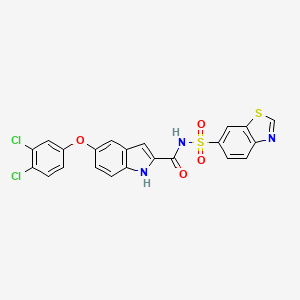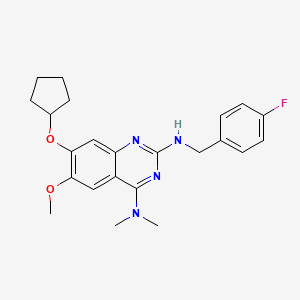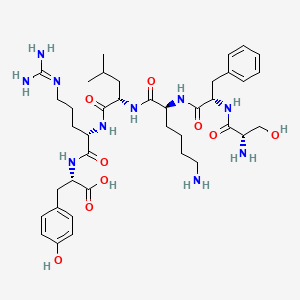![molecular formula C21H23N5 B12383595 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is a synthetic compound known for its significant biological activity. It is recognized for its role as an agonist of toll-like receptors 7 and 8 (TLR7/8), which are crucial in the activation of the innate immune system
Vorbereitungsmethoden
The synthesis of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves several steps:
Starting Materials: The synthesis begins with the preparation of the imidazoquinoline core.
Formation of the Imidazoquinoline Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced at the 2-position of the imidazoquinoline core through alkylation reactions.
Attachment of the Aminophenylmethyl Group: The final step involves the attachment of the 4-aminophenylmethyl group to the imidazoquinoline core, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the imidazoquinoline core into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating immune responses, particularly through TLR7/8 activation.
Medicine: It shows promise in immunotherapy, particularly in cancer treatment and as a vaccine adjuvant.
Wirkmechanismus
The primary mechanism of action of 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine involves the activation of toll-like receptors 7 and 8 (TLR7/8). Upon binding to these receptors, the compound triggers a signaling cascade that leads to the activation of the innate immune system. This includes the production of cytokines and the maturation of dendritic cells, which are essential for initiating adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern and its potent activity as a TLR7/8 agonist. Similar compounds include:
Imiquimod: Another TLR7 agonist used topically for treating warts and certain skin cancers.
Resiquimod: A TLR7/8 agonist with similar immune-modulating properties.
Gardiquimod: A synthetic compound with TLR7 agonistic activity.
These compounds share structural similarities but differ in their specific substitutions and pharmacokinetic properties, which influence their biological activity and therapeutic applications.
Eigenschaften
Molekularformel |
C21H23N5 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24) |
InChI-Schlüssel |
XURWVKISYBUGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


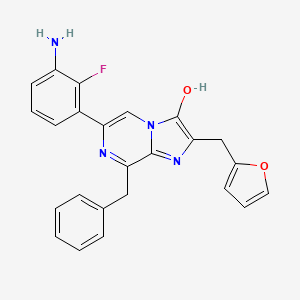

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
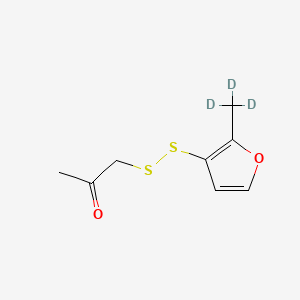

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
